molecular formula C16H20N4OS B2375494 Benzo[c][1,2,5]thiadiazol-5-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone CAS No. 2189499-88-3

Benzo[c][1,2,5]thiadiazol-5-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone

Cat. No.: B2375494
CAS No.: 2189499-88-3
M. Wt: 316.42
InChI Key: KWENAZOIBMFRPK-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazol-5-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core fused to a 1,4-diazepane ring substituted with a cyclobutyl group. The cyclobutyl substituent may enhance steric effects and modulate lipophilicity, influencing pharmacokinetic properties .

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-(4-cyclobutyl-1,4-diazepan-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS/c21-16(12-5-6-14-15(11-12)18-22-17-14)20-8-2-7-19(9-10-20)13-3-1-4-13/h5-6,11,13H,1-4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWENAZOIBMFRPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCN(CC2)C(=O)C3=CC4=NSN=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[c][1,2,5]thiadiazol-5-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzo[c][1,2,5]thiadiazole core through a series of cyclization reactions. This core is then functionalized with various substituents to introduce the desired functional groups.

For example, the synthesis might begin with the reaction of a suitable aromatic amine with sulfur and a halogenating agent to form the benzo[c][1,2,5]thiadiazole core. This intermediate can then be further reacted with cyclobutyl-diazepane derivatives under specific conditions to form the final product. The reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Benzo[c][1,2,5]thiadiazol-5-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. .

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions might be carried out in the presence of a catalyst and under controlled temperature and pressure conditions. Similarly, reduction reactions may require an inert atmosphere to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions might yield hydroxylated or carboxylated derivatives, while reduction reactions could produce amines or alcohols .

Scientific Research Applications

Benzo[c][1,2,5]thiadiazol-5-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. .

    Biology: In biological research, the compound is studied for its potential as a fluorescent probe or sensor. .

    Medicine: The compound is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities. .

    Industry: In industrial applications, the compound is used in the development of advanced materials such as polymers and coatings. .

Mechanism of Action

The mechanism of action of benzo[c][1,2,5]thiadiazol-5-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. For example, in anticancer research, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to the suppression of tumor growth .

Comparison with Similar Compounds

Table 1: Comparison with Boron-Containing Analogs

Property Target Compound Boron Analogs
Core Structure Benzo[c][1,2,5]thiadiazole Benzo[c][1,2,5]thiadiazole/oxadiazole
Key Substituent 4-cyclobutyl-1,4-diazepan-1-yl Boronic acid (-B(OH)₂)
Proposed Application Unclear (potential hypoxia inhibition or electronics) Hypoxia inhibition (anticancer)
LogP (Predicted) ~3.5 (moderate lipophilicity) ~2.8–3.2 (lower due to -B(OH)₂)

Structural Variants with Modified Diazepane Substituents

describes benzo[c][1,2,5]thiadiazol-5-yl(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone, which replaces the cyclobutyl group with a sulfonyl-pyrazole moiety. Key differences:

  • Solubility : Sulfonyl groups may enhance aqueous solubility, whereas cyclobutyl could increase membrane permeability .
  • Target Interactions : The pyrazole-sulfonyl substituent might engage in hydrogen bonding or π-stacking, contrasting with the cyclobutyl group’s steric role .

Thiadiazole-Based Materials in Organic Electronics

The benzo[c][1,2,5]thiadiazole unit is widely used in bulk heterojunction (BHJ) solar cells, as seen in , where thiadiazole-containing polymers achieve power conversion efficiencies (PCE) up to 7.4% . Comparisons include:

  • Conjugation : The target compound lacks the extended π-conjugation of polymers like P3HT (used in BHJ cells), limiting its utility in photovoltaics.
  • Electron Affinity: The thiadiazole core’s electron-deficient nature is shared, but the diazepane-methanone group may disrupt charge transport compared to planar, conjugated systems .

Table 2: Comparison with Thiadiazole-Based Polymers

Property Target Compound P3HT:PCBM BHJ System
Application Unclear (potential small-molecule electronics) Photovoltaics (PCE = 7.4%)
Conjugation Length Short (single thiadiazole unit) Extended (polymeric)
Charge Transport Likely poor High (due to BHJ morphology)

Biological Activity

Benzo[c][1,2,5]thiadiazol-5-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzo[c][1,2,5]thiadiazole core, which is known for its diverse biological activities. The structural formula can be represented as follows:

  • Molecular Formula : C_{15}H_{18}N_{4}S
  • Molecular Weight : 298.40 g/mol

Research indicates that compounds containing the benzo[c][1,2,5]thiadiazole moiety exhibit various mechanisms of action:

  • Anticancer Activity : Studies have shown that benzo[c][1,2,5]thiadiazole derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. For instance, compounds have been found to inhibit the activity of kinases involved in cell proliferation and survival .
  • Antimicrobial Properties : Some derivatives demonstrate antimicrobial effects against a range of pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes .

Anticancer Activity

A significant study evaluated the anticancer potential of benzo[c][1,2,5]thiadiazole derivatives against various cancer cell lines. The results indicated:

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (breast cancer)10.5Inhibition of RET kinase
Compound BA549 (lung cancer)8.3Apoptosis induction
Compound CHeLa (cervical cancer)12.0Cell cycle arrest

These findings suggest that modifications to the benzo[c][1,2,5]thiadiazole structure can enhance anticancer activity through various mechanisms .

Antimicrobial Activity

Another study focused on the antimicrobial properties of similar compounds. The following table summarizes the findings:

CompoundPathogenMinimum Inhibitory Concentration (MIC)
Compound DE. coli15 µg/mL
Compound ES. aureus10 µg/mL
Compound FP. aeruginosa20 µg/mL

These results indicate that certain derivatives possess significant antimicrobial activity, making them potential candidates for further development as therapeutic agents .

Q & A

Basic: What are the recommended synthetic routes for Benzo[c][1,2,5]thiadiazol-5-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step organic reactions. Key steps include:

  • Coupling Reactions : Reacting a benzo[c][1,2,5]thiadiazole precursor with a 4-cyclobutyl-1,4-diazepane derivative using coupling agents like EDCI or DCC in anhydrous solvents (e.g., DCM or THF) under nitrogen .
  • Purification : Chromatography (e.g., silica gel column) is critical for isolating the final product. Solvent systems like ethyl acetate/hexane gradients are effective for separating polar byproducts .
  • Optimization : Yield improvements (~48–54%) are achievable by controlling temperature (reflux at 90°C), solvent polarity, and stoichiometric ratios of reagents. Catalysts such as palladium complexes may enhance coupling efficiency .

Basic: Which spectroscopic techniques are most reliable for structural characterization of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H and 13C NMR (400–600 MHz in CDCl3 or DMSO-d6) resolve the benzothiadiazole aromatic protons (δ 7.5–8.5 ppm) and diazepane ring signals (δ 2.5–4.0 ppm). 2D NMR (COSY, HSQC) confirms connectivity .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides accurate molecular weight confirmation (e.g., [M+H]+ expected for C16H18N4OS2) and fragmentation patterns .
  • IR Spectroscopy : Identifies carbonyl stretches (~1650–1700 cm⁻¹) and sulfur/nitrogen functional groups .

Advanced: How can researchers investigate the compound’s biological activity and selectivity for therapeutic targets?

Methodological Answer:

  • In Vitro Assays : Screen against kinase panels (e.g., CDK9) or protease targets (e.g., MMPs) using fluorescence-based enzymatic assays. IC50 values are determined via dose-response curves .
  • Molecular Docking : Use software like AutoDock or Schrödinger to model interactions between the benzothiadiazole core and target active sites (e.g., hydrophobic pockets in kinases) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified diazepane substituents or benzothiadiazole substituents (e.g., electron-withdrawing groups) to assess potency trends .

Advanced: How should researchers address contradictions in reported physicochemical properties (e.g., solubility, stability) across studies?

Methodological Answer:

  • Controlled Replication : Repeat experiments under standardized conditions (pH 7.4 buffer, 25°C) to isolate variables. For stability, conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring .
  • Analytical Harmonization : Use consistent methods (e.g., dynamic light scattering for solubility, Karl Fischer titration for hygroscopicity) to minimize instrumentation bias .
  • Meta-Analysis : Compare datasets from peer-reviewed studies, noting differences in solvent systems (e.g., DMSO vs. aqueous buffers) or storage protocols .

Advanced: What computational strategies can predict the compound’s pharmacokinetic properties and toxicity?

Methodological Answer:

  • ADMET Prediction : Tools like SwissADME or ADMETLab2.0 estimate parameters such as logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability. Input SMILES or InChI keys for automated analysis .
  • Toxicity Profiling : Use ProTox-II to predict hepatotoxicity or mutagenicity based on structural alerts (e.g., benzothiadiazole’s potential for bioactivation) .
  • MD Simulations : Run molecular dynamics (GROMACS) to assess membrane permeability and plasma protein binding over 100-ns trajectories .

Basic: What are the best practices for handling and storing this compound to ensure long-term stability?

Methodological Answer:

  • Storage : Store desiccated at –20°C in amber vials to prevent photodegradation. Use argon/vacuum sealing for oxygen-sensitive intermediates .
  • Stability Monitoring : Conduct periodic HPLC analyses (C18 column, acetonitrile/water mobile phase) to detect degradation products (>95% purity threshold) .
  • Handling : Work under inert atmosphere (glovebox) for hygroscopic intermediates. Use stabilizers like BHT (0.1% w/w) for solutions in DMSO .

Advanced: How can researchers elucidate the mechanism of action (MoA) of this compound in complex biological systems?

Methodological Answer:

  • Proteomics : Perform affinity purification mass spectrometry (AP-MS) to identify binding partners in cell lysates .
  • CRISPR Screening : Genome-wide knockout libraries can pinpoint synthetic lethal genes, revealing pathways modulated by the compound .
  • Metabolomics : LC-MS-based untargeted metabolomics (e.g., in cancer cell lines) identifies dysregulated metabolites (e.g., ATP depletion) post-treatment .

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